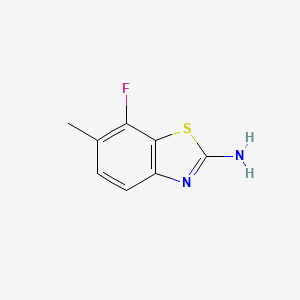

7-fluoro-6-methyl-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

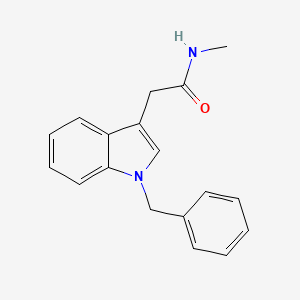

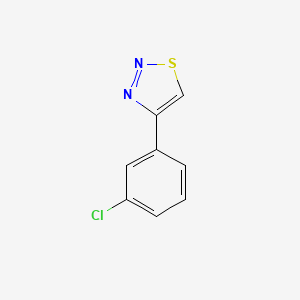

“7-fluoro-6-methyl-1,3-benzothiazol-2-amine” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “7-fluoro-6-methyl-1,3-benzothiazol-2-amine”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “7-fluoro-6-methyl-1,3-benzothiazol-2-amine” is characterized by the presence of a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The molecule also contains a fluorine atom at the 7th position and a methyl group at the 6th position of the benzothiazole ring .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in diazo-coupling reactions, Knoevenagel condensations, Biginelli reactions, and more . The specific reactions that “7-fluoro-6-methyl-1,3-benzothiazol-2-amine” can undergo would depend on the reaction conditions and the other reactants present.Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, such as 7-fluoro-6-methyl-1,3-benzothiazol-2-amine, have been studied for their potential as anti-tubercular compounds . These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis . The inhibitory concentrations of these newly synthesized molecules were found to be comparable with standard reference drugs .

Antimicrobial Studies

Aminothiazole-linked metal chelates, which can be synthesized using 7-fluoro-6-methyl-1,3-benzothiazol-2-amine, have been studied for their antimicrobial properties . These compounds have shown strong action against various microbial species, including Gram-positive Micrococcus luteus and Gram-negative Escherichia coli .

Antioxidant Studies

The same aminothiazole-linked metal chelates have also been evaluated for their antioxidant activity . The antioxidant activity was evaluated as DPPH and ferric reducing power, with some compounds showing high inhibition percentages .

Anti-Inflammatory and Analgesic Applications

Derivatives of benzothiazole have been screened for their anti-inflammatory and analgesic activities . This suggests that 7-fluoro-6-methyl-1,3-benzothiazol-2-amine could potentially be used in the development of new anti-inflammatory and analgesic drugs .

Ulcerogenic Studies

In addition to their anti-inflammatory and analgesic properties, benzothiazole derivatives have also been evaluated for their ulcerogenic activities . This could potentially lead to the development of new treatments for ulcers .

Lipid Peroxidation Studies

Benzothiazole derivatives have been studied for their effects on lipid peroxidation . This research could potentially lead to new insights into the role of these compounds in biological systems and their potential therapeutic applications .

Future Directions

The future directions for research on “7-fluoro-6-methyl-1,3-benzothiazol-2-amine” could include synthesizing more water-soluble derivatives, optimizing its synthesis, and exploring its potential applications in different fields. Additionally, further studies could investigate its biological activity and mechanism of action in more detail .

Mechanism of Action

Target of Action

The primary target of 7-fluoro-6-methyl-1,3-benzothiazol-2-amine is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound interacts with this target to exert its anti-tubercular activity .

Mode of Action

The compound binds to the DprE1 enzyme, inhibiting its function . This interaction disrupts the synthesis of the cell wall, leading to the death of the bacteria

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakened cell wall and ultimately, the death of the bacteria .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting cell wall synthesis, the compound causes bacterial death, thereby exerting its anti-tubercular effect .

properties

IUPAC Name |

7-fluoro-6-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2S/c1-4-2-3-5-7(6(4)9)12-8(10)11-5/h2-3H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBVVFCDYSGIQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-6-methyl-1,3-benzothiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

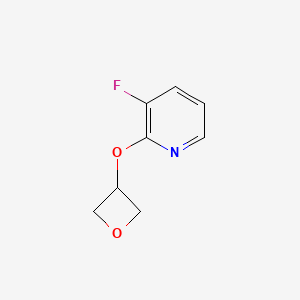

![(2E)-3-(furan-2-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B6431888.png)

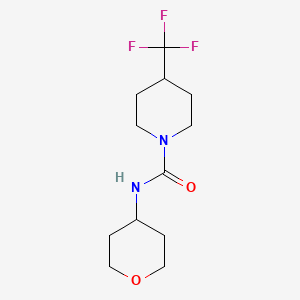

![3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B6431897.png)

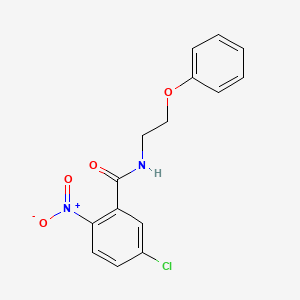

![1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea](/img/structure/B6431918.png)

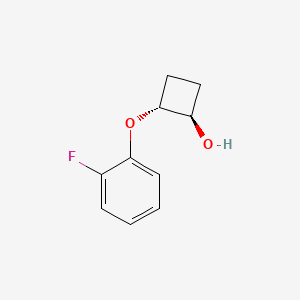

![6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6431923.png)

![methyl 5-oxo-1-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxylate](/img/structure/B6431965.png)